Cas no 53788-49-1 (N-Boc-N-methylpiperazine)
N-Boc-N-methylpiperazine Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 4-methylpiperazine-1-carboxylate
- 4-Methyl-1-piperazinecarboxylic acid 1,1-dimethylethyl ester
- N-Boc-N-methylpiperazine
- 1-Boc-4-methylpiperazine
- 1-methyl-4-tert-butoxycarbonylpiperazine
- 4-methyl-piperazine-1-carboxylic acid tert-butyl ester
- 4-tert-butoxycarbonyl-(2R)-methylpiperazine
- AB1220
- N-Boc-N'-methylpiperazine
- tert-butyl 4-methyl-1-piperazinecarboxylate
- MFCD03840525
- DS-6997
- 4-methyl-1-piperazinecarboxylic acid tert-butyl ester
- FT-0663532
- CJDYFMIDIQXELO-UHFFFAOYSA-N
- DTXSID90464713
- 1-Piperazinecarboxylic acid, 4-methyl-, 1,1-dimethylethyl ester
- A829771
- 1-N-Boc-4-methylpiperazine
- Tert-butyl4-methylpiperazine-1-carboxylate
- AKOS008846470
- CS-0042580
- 53788-49-1
- SCHEMBL82012
- 1-Boc-4-methyl-piperazine
- DB-071740
- 4-Methyl-1-piperazinecarboxylic Acid 1,1-Dimethylethyl Ester; 1-Methyl-4-(tert-butoxycarbonyl)piperazine; 4-Methylpiperazine-1-carboxylic Acid tert-Butyl Ester;
- SY065908
-
- MDL: MFCD03840525
- Inchi: 1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-11(4)6-8-12/h5-8H2,1-4H3
- InChI Key: CJDYFMIDIQXELO-UHFFFAOYSA-N
- SMILES: O(C(N1CCN(C)CC1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 200.15200
- Monoisotopic Mass: 200.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 32.8Ų
Experimental Properties
- Density: 1.023
- Boiling Point: 254.8°C at 760 mmHg
- Flash Point: 254.8 °C at 760 mmHg
- Refractive Index: 1.474
- PSA: 32.78000
- LogP: 1.04470
N-Boc-N-methylpiperazine Security Information
- Hazard Statement: H302-H315-H319-H335
- Storage Condition:Sealed in dry,2-8°C
N-Boc-N-methylpiperazine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-Boc-N-methylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PM663-25g |
N-Boc-N-methylpiperazine |
53788-49-1 | 97% | 25g |
956CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PM663-1g |
N-Boc-N-methylpiperazine |
53788-49-1 | 97% | 1g |
77.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PM663-5g |
N-Boc-N-methylpiperazine |
53788-49-1 | 97% | 5g |
232.0CNY | 2021-08-03 | |
| Fluorochem | 047920-25g |
1-Boc-4-Methylpiperazine |
53788-49-1 | 95% | 25g |
£87.00 | 2022-02-28 | |
| Fluorochem | 047920-1g |
1-Boc-4-Methylpiperazine |
53788-49-1 | 95% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 047920-5g |
1-Boc-4-Methylpiperazine |
53788-49-1 | 95% | 5g |
£29.00 | 2022-02-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B895164-25g |
tert-Butyl 4-methylpiperazine-1-carboxylate |
53788-49-1 | 97% | 25g |
718.20 | 2021-05-17 | |
| Chemenu | CM169271-25g |
tert-butyl 4-methylpiperazine-1-carboxylate |
53788-49-1 | 98% | 25g |
$108 | 2021-08-05 | |
| Chemenu | CM169271-100g |
tert-butyl 4-methylpiperazine-1-carboxylate |
53788-49-1 | 98% | 100g |
$269 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PM663-20g |
N-Boc-N-methylpiperazine |
53788-49-1 | 97% | 20g |
623.0CNY | 2021-08-04 |
N-Boc-N-methylpiperazine Related Literature
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on N-Boc-N-methylpiperazine
Recent Advances in the Application of N-Boc-N-methylpiperazine (53788-49-1) in Chemical Biology and Pharmaceutical Research
N-Boc-N-methylpiperazine (CAS: 53788-49-1) is a versatile chemical intermediate widely used in the synthesis of pharmaceuticals and bioactive compounds. Recent studies have highlighted its significance in drug discovery, particularly in the development of kinase inhibitors, protease inhibitors, and other therapeutic agents. This research brief aims to summarize the latest findings on the applications, synthetic methodologies, and biological activities associated with N-Boc-N-methylpiperazine, providing valuable insights for researchers in the field.
One of the most notable advancements in the use of N-Boc-N-methylpiperazine is its role in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a key building block in the development of selective PI3K inhibitors, which show promise in cancer therapy. The study reported that derivatives of N-Boc-N-methylpiperazine exhibited enhanced binding affinity and selectivity for PI3K isoforms, leading to improved therapeutic efficacy and reduced off-target effects.
In addition to its applications in kinase inhibitor development, N-Boc-N-methylpiperazine has been employed in the synthesis of protease inhibitors. A recent publication in Bioorganic & Medicinal Chemistry Letters detailed the use of this compound in the design of HIV-1 protease inhibitors. The researchers utilized N-Boc-N-methylpiperazine as a scaffold to introduce functional groups that interact with the protease active site, resulting in compounds with potent antiviral activity and favorable pharmacokinetic properties.
From a synthetic chemistry perspective, advancements in the efficient preparation of N-Boc-N-methylpiperazine have been reported. A 2022 study in Organic Process Research & Development described an optimized, scalable synthesis route that minimizes the use of hazardous reagents and improves overall yield. This development is particularly significant for industrial-scale production, ensuring a reliable supply of high-quality material for pharmaceutical applications.
Beyond its traditional uses, recent research has explored the potential of N-Boc-N-methylpiperazine in targeted drug delivery systems. A 2023 paper in Advanced Drug Delivery Reviews highlighted its incorporation into pH-sensitive prodrugs, where the Boc-protected amine serves as a cleavable linker for controlled drug release. This innovative approach demonstrates the expanding role of N-Boc-N-methylpiperazine in modern drug development strategies.
In conclusion, N-Boc-N-methylpiperazine (53788-49-1) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications span from traditional medicinal chemistry to cutting-edge drug delivery technologies, reflecting its versatility and importance in the field. Ongoing research is expected to further uncover novel applications and optimize its use in drug discovery and development.
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